molecular formula C10H11ClFNO2 B11764332 methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate

methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate

Cat. No.: B11764332
M. Wt: 231.65 g/mol
InChI Key: RCCMNGIMIGXNLX-QMMMGPOBSA-N
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Description

Methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of an amino group, a chloro-fluorophenyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluorobenzaldehyde and L-alanine.

    Formation of Intermediate: The aldehyde group of 3-chloro-2-fluorobenzaldehyde is first converted to an imine intermediate by reacting with L-alanine in the presence of a suitable catalyst.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Esterification: The final step involves the esterification of the amine with methanol to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The chloro and fluoro groups can be reduced to form the corresponding hydrocarbons.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of hydroxyl, amino, or alkyl derivatives.

Scientific Research Applications

Methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate: Characterized by the presence of chloro and fluoro groups.

    Methyl (2S)-2-amino-3-(3-chloro-2-bromophenyl)propanoate: Similar structure but with a bromine atom instead of fluorine.

    Methyl (2S)-2-amino-3-(3-chloro-2-methylphenyl)propanoate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

This compound is unique due to the presence of both chloro and fluoro groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to other similar compounds.

Properties

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate

InChI

InChI=1S/C10H11ClFNO2/c1-15-10(14)8(13)5-6-3-2-4-7(11)9(6)12/h2-4,8H,5,13H2,1H3/t8-/m0/s1

InChI Key

RCCMNGIMIGXNLX-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=C(C(=CC=C1)Cl)F)N

Canonical SMILES

COC(=O)C(CC1=C(C(=CC=C1)Cl)F)N

Origin of Product

United States

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